molecular formula C17H18FN3O4 B1670300 Desmethyl levofloxacin CAS No. 117707-40-1

Desmethyl levofloxacin

Cat. No. B1670300
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Levofloxacin is a metabolite of Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Synthesis Analysis

Levofloxacin metabolism in humans occurs by demethylation and oxidation, originating the metabolites: desmethyl-levofloxacin . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .


Molecular Structure Analysis

The polymorphism of levofloxacin was intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Chemical Reactions Analysis

Levofloxacin’s bactericidal activity is based on the interaction with the DNA gyrase and topoisomerase IV . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .


Physical And Chemical Properties Analysis

Desmethyl Levofloxacin has a molecular weight of 347.34 g/mol . It has a melting point of >184 °C (Dec.) and a boiling point of 600.7±55.0 °C (Predicted) .

Scientific Research Applications

Antibacterial Activity

Desmethyl levofloxacin, a derivative of levofloxacin, exhibits significant antibacterial activities, especially against Gram-positive bacteria. A study by Mohammadhosseini et al. (2012) synthesized new series of levofloxacin derivatives and found that these compounds showed substantial inhibitory effects on the growth of Gram-positive bacteria, with some derivatives demonstrating superior performance compared to N-desmethyl levofloxacin itself (Mohammadhosseini et al., 2012).

Pharmacokinetics and Efficacy

Levofloxacin, the parent compound of desmethyl levofloxacin, is known for its potent antibacterial activity and favorable pharmacokinetics. Davis and Bryson (1994) reviewed the pharmacokinetics of levofloxacin, noting its rapid drug penetration into body tissues and fluids after oral administration, and its efficacy against a variety of infections (Davis & Bryson, 1994).

Adsorption and Removal from Aqueous Media

Iwuozor et al. (2021) reviewed the removal of levofloxacin from aqueous media via adsorption. They found that modified carbon-based adsorbents were particularly effective in removing levofloxacin from water, highlighting the environmental aspect of managing this antibiotic's presence in natural waters (Iwuozor et al., 2021).

Ecotoxicological Effects

Xiong et al. (2020) investigated the toxic effects of levofloxacin on algal species, providing insights into the ecotoxicological impacts of this antibiotic. Their study revealed alterations in the structure and function of biomolecules in algae exposed to levofloxacin, indicating potential environmental risks (Xiong et al., 2020).

Veterinary Medicine Applications

Sitovs et al. (2021) provided a literature overview of levofloxacin in veterinary medicine. They highlighted studies on levofloxacin's pharmacokinetics, efficacy, and microbial isolate susceptibility in animal species, demonstrating its limited but significant use in veterinary applications (Sitovs et al., 2021).

Treatment of Bacterial Infections

Croom and Goa (2003) reviewed the use of levofloxacin in the treatment of various bacterial infections in the United States, emphasizing its broad-spectrum activity and good tolerance profile. This indicates the potential scope of applications for its derivative, desmethyl levofloxacin, in similar contexts (Croom & Goa, 2003).

Safety And Hazards

Desmethyl Levofloxacin is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

There have been efforts in line with the development of alternative strategies to effectively treat this infection, using a drug repurposing method, as well as a natural treatment approach . A new series of levofloxacin derivatives were synthesized and evaluated for their antibacterial activities .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl levofloxacin

CAS RN

117707-40-1
Record name N-Desmethyl levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 117707-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYL LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
N Mohammadhosseini, Z Alipanahi, E Alipour… - DARU Journal of …, 2012 - Springer
… by nucleophilic reaction of N-desmethyl levofloxacin 11 with thienylethyl bromide derivatives 8 or … in comparison to levofloxacin and N-desmethyl levofloxacin and their MIC values were …
Number of citations: 19 link.springer.com
S Ghimire, K van Hateren… - Journal of Applied …, 2018 - jab.scholasticahq.com
… ; whereas, accuracy ranged from 0.1% to 12.7% for levofloxacin and 0.2% to 15.6% for desmethyl-levofloxacin. This method could be a useful asset for routine therapeutic drug …
Number of citations: 16 jab.scholasticahq.com
GS Rao, K Basavaiah, PS Reddy… - Caribbean Journal of …, 2020 - caribjscitech.com
Levofloxacin is a fluoroquinolone antibiotic that fights bacteria in the body. Levofloxacin is used to treat different types of bacterial infections. Simple HPLC method for Levofloxacin and …
Number of citations: 2 www.caribjscitech.com
YJ Zheng, JM He, RP Zhang, YC Wang… - Rapid …, 2014 - Wiley Online Library
… The levofloxacin-related reference standards descarboxyl levofloxacin, desmethyl levofloxacin hydrochloride, and N,N′… Thus, DP-9 was the oxidation product of desmethyl levofloxacin. …
SR Norrby - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… antibacterially inactive metabolites, desmethyllevofloxacin and levofloxacin-N-oxide have been identified [30]. The total clearance of levofloxacin is directly proportional to the creatinine …
Number of citations: 53 www.tandfonline.com
A Foroumadi, S Mansouri, S Emami… - … der Pharmazie: An …, 2006 - Wiley Online Library
… parent quinolones N-desmethyl levofloxacin 5 and levofloxacin … 4b and N-desmethyl levofloxacin are statistically equivalent in … 4a and N-desmethyl levofloxacin against …
Number of citations: 35 onlinelibrary.wiley.com
DS North, DN Fish, JJ Redington - … : The Journal of Human …, 1998 - Wiley Online Library
… levofloxacin-bD-glucuronide (Ml), desmethyl-levofloxacin (M2), and levofloxacin N-oxide (M3). Only M2 and M3 have been identified in humans; M1 is found in rats, dogs, and monkeys.…
WJ Wang, T Li, J Li, Q Liu, YC Xie - Yao xue xue bao= Acta …, 2012 - europepmc.org
… Descarboxyl levofloxacin, desmethyl levofloxacin and levofloxacin N-oxide were identified … descarboxyl levofloxacin, m/z 348.2 was desmethyl levofloxacin, m/z 378.1 was levofloxacin-N…
Number of citations: 5 europepmc.org
S Böttcher, HV Baum, T Hoppe-Tichy, C Benz… - … of pharmaceutical and …, 2001 - Elsevier
… The results of our study indicate that it is possible to detect levofloxacin, desmethyl-levofloxacin and levofloxacin-N-oxide (signal-to-noise ratio 3:1) at a concentration of 1 ng/ml in an …
Number of citations: 123 www.sciencedirect.com
A Foroumadi, S Emami, S Mansouri, A Javidnia… - European journal of …, 2007 - Elsevier
… reaction of N-desmethyl levofloxacin 10 with phenacyl halides 11 … (10, N-desmethyl levofloxacin) was prepared according to the … Reaction of N-desmethyl levofloxacin 10 with …
Number of citations: 109 www.sciencedirect.com

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